molecular formula C19H15F3O4 B2613594 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-88-3

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2613594
CAS No.: 315232-88-3
M. Wt: 364.32
InChI Key: XSNMIUPAIZUBPF-UHFFFAOYSA-N
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Description

7-Ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core. Key structural features include:

  • Ethoxy group at position 7, enhancing lipophilicity compared to smaller alkoxy substituents.
  • Methyl group at position 8, contributing steric bulk.
  • Trifluoromethyl group at position 2, imparting electron-withdrawing effects and metabolic stability.

Chromenones are studied for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-24-14-10-9-13-15(23)17(25-12-7-5-4-6-8-12)18(19(20,21)22)26-16(13)11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMIUPAIZUBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and chromenone derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Melting Point/Physical Data Key Properties/Activities Reference
7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Methoxy Not reported Reduced lipophilicity vs. ethoxy; phenyl at position 3 enhances aromatic interactions .
3,6,7-Trihydroxy-2-(3-(trifluoromethyl)phenyl)-4H-chromen-4-one Trihydroxy Brown powder (57% yield) High polarity due to hydroxyl groups; potential for hydrogen bonding .
5,7-Dihydroxy-8-(thiomorpholinomethyl)-4H-chromen-4-one Dihydroxy Not reported Thiomorpholinomethyl at position 8 may improve membrane permeability .

Key Insight : Ethoxy at position 7 balances lipophilicity and steric effects, contrasting with polar hydroxy groups (e.g., in ) or smaller methoxy substituents (e.g., in ).

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Key Features Reference
6-Chloro-3-(isoxazolylmethoxy)-4H-chromen-4-one (3k) Isoxazolylmethoxy α-Amylase inhibition (IC₅₀ data not provided); chloro at position 6 enhances electrophilicity .
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperazinylmethyl)-4H-chromen-4-one 3,4-Dimethoxyphenyl Piperazinylmethyl at position 8 improves solubility; dimethoxy groups modulate electronic effects .
3-Phenyl-7-isopropoxy-4H-chromen-4-one Phenyl Isopropoxy at position 7 increases steric hindrance .

Key Insight: The phenoxy group in the target compound offers a balance between aromaticity and steric demand compared to bulkier heterocycles (e.g., in ) or electron-rich aryl groups (e.g., in ).

Substituent Variations at Position 8

Compound Name Substituent (Position 8) Biological Relevance Reference
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one Azepanylmethyl Azepane ring may enhance CNS penetration due to flexibility .
8-Methyl (Target Compound) Methyl Simplifies synthesis; reduces metabolic complexity.

Key Insight : Methyl at position 8 minimizes synthetic complexity compared to functionalized side chains (e.g., in ), though it may limit target engagement versatility.

Trifluoromethyl Group at Position 2

The trifluoromethyl group is a consistent feature across analogs (e.g., ), contributing to:

  • Electron-withdrawing effects, stabilizing the chromenone core.
  • Enhanced metabolic stability by resisting oxidative degradation.
  • Increased hydrophobicity , influencing logP values and membrane permeability.

Biological Activity

7-Ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Its unique structure combines various functional groups, which may confer significant biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a chromenone core with the following substituents:

  • Ethoxy group at position 7
  • Methyl group at position 8
  • Phenoxy group at position 3
  • Trifluoromethyl group at position 2

This arrangement enhances its lipophilicity and potential interactions with biological targets, contributing to its biological activity.

The biological activity of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is thought to stem from its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to increase binding affinity, potentially affecting pathways related to:

  • Inflammation
  • Cell proliferation
  • Apoptosis

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results against various bacterial strains. For instance, a study indicated that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
7-Ethoxy-8-methyl...20S. aureus
7-Ethoxy...25E. coli

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for its potential use in treating inflammatory diseases.

Anticancer Potential

Research indicates that derivatives of chromenones, including this compound, have shown anticancer activity in various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Antibacterial Efficacy

A study conducted by Zha et al. (2019) synthesized several chromenone derivatives, including those structurally similar to our compound. They reported significant antibacterial activity against Bacillus subtilis, S. aureus, and Klebsiella pneumoniae, emphasizing the role of electron-donating substituents in enhancing efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

In another research effort, the SAR of various chromenone derivatives was analyzed. The presence of ethoxy and methyl groups at specific positions was found to enhance antibacterial activity significantly. The study concluded that modifications on the phenyl ring could lead to improved biological profiles .

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